An In-depth Technical Guide to 2-chloro-N-(2-oxo-2-phenylethyl)acetamide: Synthesis, Characterization, and Applications
An In-depth Technical Guide to 2-chloro-N-(2-oxo-2-phenylethyl)acetamide: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-chloro-N-(2-oxo-2-phenylethyl)acetamide, also known as N-phenacyl-2-chloroacetamide, is a bifunctional organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure incorporates a reactive α-chloroacetamide moiety and a phenacyl group, rendering it a versatile building block for the synthesis of a variety of heterocyclic compounds and a potential candidate in drug discovery programs. The chloroacetamide group can act as an alkylating agent, forming covalent bonds with nucleophilic residues in biological macromolecules, a strategy increasingly employed in the design of targeted therapies. This guide provides a comprehensive overview of the fundamental properties, synthesis, characterization, and potential applications of this compound.
Core Molecular Attributes
The foundational chemical and physical properties of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide are summarized below.
| Property | Value |
| Molecular Formula | C₁₀H₁₀ClNO₂ |
| Molecular Weight | 211.65 g/mol |
| IUPAC Name | 2-chloro-N-(2-oxo-2-phenylethyl)acetamide |
| Synonyms | N-phenacyl-2-chloroacetamide |
| CAS Number | 34099-31-5 |
| Appearance | Expected to be a crystalline solid |
| Melting Point | 118-119 °C |
Synthesis and Mechanism
The most common and efficient method for the synthesis of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide is the N-acylation of 2-amino-1-phenylethanone (phenacylamine) with chloroacetyl chloride.
Reaction Scheme
The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the primary amine (2-amino-1-phenylethanone) attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide bond.
Caption: General reaction scheme for the synthesis of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide.
Experimental Protocol
A detailed, step-by-step methodology for the synthesis of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide is provided below.
Materials:
-
2-amino-1-phenylethanone hydrochloride (phenacylamine hydrochloride)
-
Chloroacetyl chloride
-
Anhydrous Dimethylformamide (DMF)
-
Water
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-amino-1-phenylethanone hydrochloride (1.0 equivalent) in anhydrous dimethylformamide (DMF).
-
While stirring the solution at room temperature, slowly add chloroacetyl chloride (1.5 equivalents) dropwise. An exotherm may be observed.
-
Continue stirring the reaction mixture at room temperature for 4 hours.
-
After the reaction is complete, remove the bulk of the DMF under reduced pressure using a rotary evaporator.
-
Treat the resulting residue with cold water to precipitate the crude product.
-
Collect the crystalline precipitate by vacuum filtration.
-
Wash the collected solid thoroughly with water to remove any remaining impurities.
-
Dry the purified product, 2-chloro-N-(2-oxo-2-phenylethyl)acetamide, to a constant weight.
Spectroscopic Characterization
While experimental spectra for 2-chloro-N-(2-oxo-2-phenylethyl)acetamide are not widely available in public databases, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance)
The predicted ¹H NMR spectrum in CDCl₃ would likely exhibit the following signals:
-
A singlet around 4.2-4.3 ppm , corresponding to the two protons of the chloromethyl group (Cl-CH₂-).
-
A doublet or multiplet around 4.8-5.0 ppm , corresponding to the two protons of the methylene group adjacent to the ketone and amide (-CO-CH₂-NH-).
-
A broad singlet in the region of 7.0-8.5 ppm , corresponding to the amide proton (-NH-). The chemical shift of this proton is highly dependent on solvent and concentration.
-
Multiplets in the aromatic region (7.4-8.0 ppm) , corresponding to the five protons of the phenyl ring.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The predicted ¹³C NMR spectrum would show distinct signals for each carbon environment:
-
A signal around 43 ppm for the chloromethyl carbon (Cl-CH₂-).
-
A signal around 48 ppm for the methylene carbon adjacent to the ketone and amide (-CO-CH₂-NH-).
-
Signals in the range of 127-135 ppm for the carbons of the phenyl ring.
-
A signal around 165-167 ppm for the amide carbonyl carbon (-NH-C=O).
-
A signal around 195-197 ppm for the ketone carbonyl carbon (Ph-C=O).
IR (Infrared) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the following functional groups:
-
N-H stretching: A sharp peak around 3300-3400 cm⁻¹.
-
C=O stretching (amide I band): A strong absorption around 1670-1690 cm⁻¹.
-
C=O stretching (ketone): A strong absorption around 1690-1710 cm⁻¹.
-
N-H bending (amide II band): An absorption around 1520-1550 cm⁻¹.
-
C-Cl stretching: An absorption in the fingerprint region, typically around 700-800 cm⁻¹.
Mass Spectrometry
In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 211. Due to the presence of the chlorine-37 isotope, a characteristic M+2 peak at m/z 213 with an intensity of approximately one-third of the M⁺ peak is expected. Common fragmentation patterns would likely involve the loss of the chloromethyl radical (•CH₂Cl) and cleavage of the amide bond.
Potential Applications in Drug Development
The unique structural features of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide make it a molecule of interest for drug development professionals.
As a Covalent Inhibitor Scaffold
The α-chloroacetamide moiety is a well-established electrophilic "warhead" capable of forming covalent bonds with nucleophilic amino acid residues, such as cysteine, in protein targets. This irreversible binding can lead to potent and prolonged inhibition, a desirable characteristic for certain therapeutic targets.
Caption: Covalent modification of a protein target by 2-chloro-N-(2-oxo-2-phenylethyl)acetamide.
Precursor for Heterocyclic Synthesis
The bifunctional nature of this molecule allows it to serve as a versatile starting material for the synthesis of various nitrogen-containing heterocyclic compounds. These heterocyclic scaffolds are prevalent in a wide range of biologically active molecules and approved drugs. For instance, the phenacyl group can participate in cyclization reactions, while the chloroacetamide moiety can be used to introduce further diversity.
Antimicrobial and Anticancer Research
Derivatives of chloroacetamide have been investigated for their potential as antimicrobial and anticancer agents.[1] The ability of the chloroacetyl group to alkylate biological macromolecules is a key aspect of their mechanism of action. Further derivatization of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide could lead to the development of novel therapeutic candidates in these areas.
Conclusion
2-chloro-N-(2-oxo-2-phenylethyl)acetamide is a valuable chemical entity with a well-defined synthesis and a range of potential applications, particularly in the field of drug discovery and development. Its dual functionality provides a platform for the generation of diverse molecular architectures and for the design of targeted covalent inhibitors. This technical guide serves as a foundational resource for researchers and scientists working with this and related compounds, providing essential information on its synthesis, characterization, and potential utility.
References
-
PrepChem. Synthesis of (a) N-Phenacyl chloroacetamide. Available from: [Link]
-
Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PMC. Available from: [Link]
